4-[(4-Fluorophenyl)sulfanyl]aniline
Overview
Description
4-[(4-Fluorophenyl)sulfanyl]aniline is an organic compound with the molecular formula C12H10FNS. It is characterized by the presence of a fluorophenyl group attached to a sulfanyl aniline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)sulfanyl]aniline typically involves the reaction of 4-fluorothiophenol with aniline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Fluorophenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydroxide ions, alkoxide ions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Hydroxylated or alkoxylated products.
Scientific Research Applications
4-[(4-Fluorophenyl)sulfanyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]aniline is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-[(4-Chlorophenyl)sulfanyl]aniline
- 4-[(4-Bromophenyl)sulfanyl]aniline
- 4-[(4-Methylphenyl)sulfanyl]aniline
Comparison: 4-[(4-Fluorophenyl)sulfanyl]aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. Additionally, the fluorine atom can enhance the compound’s biological activity and stability .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNS/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYUNEQJZJOMBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379191 | |
Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24900-69-4 | |
Record name | 4-[(4-Fluorophenyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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